![molecular formula C17H16N2O2S B5695553 N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide
説明
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide, also known as BML-111, is a synthetic compound that has gained interest in the scientific research community due to its potential therapeutic effects. BML-111 belongs to the family of benzothiazole derivatives, which have been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide is not completely understood, but it is believed to involve the activation of the lipoxin A4 receptor (ALX). Lipoxin A4 is a lipid mediator that has anti-inflammatory and pro-resolving properties. Activation of the ALX receptor by N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide leads to the production of lipoxin A4, which in turn leads to the resolution of inflammation and the promotion of tissue repair.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to increase the production of anti-inflammatory cytokines such as IL-10. Physiologically, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to reduce inflammation in various animal models of disease.
実験室実験の利点と制限
One of the advantages of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide is its specificity for the ALX receptor. This allows for targeted activation of the receptor without affecting other pathways. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
For the study of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide include investigation of its potential therapeutic effects in human clinical trials and the development of more soluble analogs.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been studied extensively for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-16(20)18-12-7-9-13(10-8-12)21-11-17-19-14-5-3-4-6-15(14)22-17/h3-10H,2,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKXMIAFDUGNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781889 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。